![molecular formula C18H25N3O5S B6557556 1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040674-71-2](/img/structure/B6557556.png)
1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a metabolite of 1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-propyl}-piperidine-2,6-dione . It can function as an α1a-adrenceptor antagonist and can be used for the treatment of benign prostatic hyperplasia (BPH) and related symptoms .
Synthesis Analysis
The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine-butylamine with trisubsituted cyclen .Molecular Structure Analysis
Molecular dynamics simulations were performed using the Schrödinger Desmond software package by embedding selected protein-ligand complexes into the POPC membrane bilayer .Aplicaciones Científicas De Investigación
- Urapidil is an α-blocker that effectively lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure. Its central antihypertensive activity is attributed to its ability to cross the blood–brain barrier and activate the 5HT-1A receptor. This mechanism prevents reflex tachycardia in patients, making it clinically valuable for hypertensive crises and perioperative hypertension .
- Researchers have explored Urapidil as a potential alpha1-adrenergic receptor antagonist. In silico docking simulations, molecular dynamics, and pharmacokinetic profiling have identified Urapidil and related compounds as promising candidates for further investigation in treating neurological conditions .
- An improved synthetic route for Urapidil involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3. This route yields the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which is crucial for large-scale production. The overall yield of this route is approximately 45% .
- Urapidil has been developed in various dosage forms, including injections, oral capsules, and eye drops. Its rapid onset of action and controllability make it versatile for clinical use .
- Understanding Urapidil’s unique mechanism of action—lowering blood pressure while avoiding reflex tachycardia—can guide further drug development and optimization .
Antihypertensive Activity
Drug Development
Route Optimization
Dosage Forms
Pharmacological Mechanism
Comparative Analysis
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in changes in the receptor activity, influencing various physiological processes.
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound, by interacting with α1-ARs, can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By modulating the activity of these receptors, the compound can influence various physiological processes, potentially leading to therapeutic effects in the treatment of various disorders .
Propiedades
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-6-3-2-5-15(16)19-9-11-20(12-10-19)27(24,25)14-13-21-17(22)7-4-8-18(21)23/h2-3,5-6H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQREYMVXQAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.